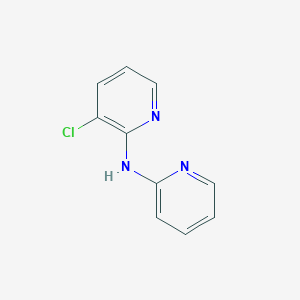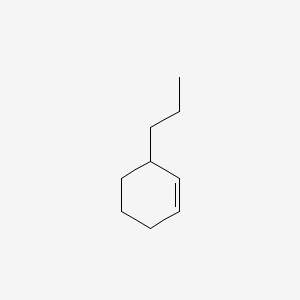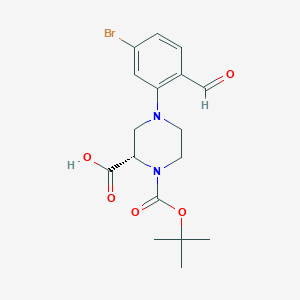
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a pyrrolidine ring, and a tetrahydrofurfuryl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyrrolidine ring and the tetrahydrofurfuryl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoan parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Pyrrolidinoethyl)-1-naphthylamine: Shares a similar naphthalene core but lacks the tetrahydrofurfuryl group.
Beta-tetrahydrofurfuryl-1-naphthalenepropylamine: Contains the naphthalene and tetrahydrofurfuryl groups but lacks the pyrrolidine ring.
Uniqueness
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
10537-02-7 |
|---|---|
Fórmula molecular |
C28H38N2O9 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propyl]-(2-pyrrolidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C24H34N2O.2C2H2O4/c1-2-11-24-21(7-1)8-5-9-22(24)17-20(18-23-10-6-16-27-23)19-25-12-15-26-13-3-4-14-26;2*3-1(4)2(5)6/h1-2,5,7-9,11,20,23,25H,3-4,6,10,12-19H2;2*(H,3,4)(H,5,6) |
Clave InChI |
FXRWIXRTORQBIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](C1)CC[NH2+]CC(CC2CCCO2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)

![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

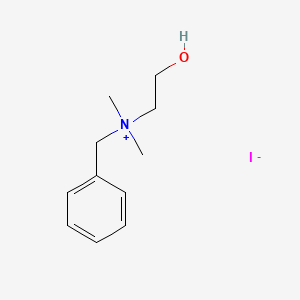
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
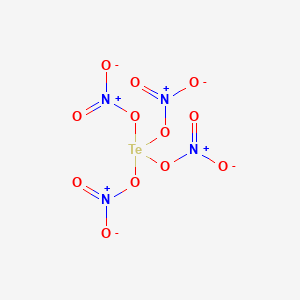
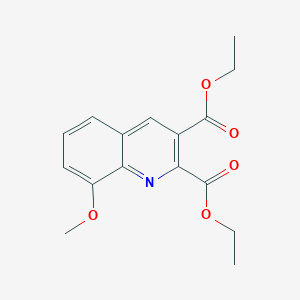
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
